Cucumechinoside F
Description
Structure
2D Structure
Properties
CAS No. |
125640-35-9 |
|---|---|
Molecular Formula |
C54H86O31S3 |
Molecular Weight |
1327.4 g/mol |
IUPAC Name |
[2-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-[3,5-dihydroxy-4-methoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C54H86O31S3/c1-23(2)18-25(55)19-53(8)32-13-16-52(7)28-10-11-31-50(4,5)33(14-15-51(31,6)27(28)12-17-54(32,52)49(63)84-53)79-48-43(35(57)30(21-74-48)85-88(70,71)72)82-46-37(59)36(58)40(24(3)77-46)80-45-26(20-75-86(64,65)66)41(38(60)44(62)83-45)81-47-39(61)42(73-9)34(56)29(78-47)22-76-87(67,68)69/h10,23-24,26-27,29-48,56-62H,11-22H2,1-9H3,(H,64,65,66)(H,67,68,69)(H,70,71,72) |
InChI Key |
XAZBKSDGZOMATA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)O)O)OC9C(C(C(C(O9)COS(=O)(=O)O)O)OC)O)COS(=O)(=O)O |
Origin of Product |
United States |
Isolation and Structural Elucidation of Cucumechinoside F
Discovery and Initial Characterization from Cucumaria echinata
Cucumechinoside F was first discovered and identified as part of a comprehensive study on the chemical constituents of the sea cucumber Cucumaria echinata. ekb.egnih.gov In 1990, a research group led by Miyamoto extracted and characterized six novel holostane-type triterpenoid (B12794562) glycoside sulfates from the whole bodies of this marine invertebrate. ekb.egmdpi.com These compounds were named Cucumechinoside A, B, C, D, E, and F. ekb.eg
These glycosides are a class of saponins (B1172615) that feature a triterpene aglycone (the non-sugar part) linked to a carbohydrate chain. mdpi.com In the case of the cucumechinosides, the aglycone is of the holostane type, characterized by a lanostane-3β-ol framework with a γ(18,20)-lactone in the pentacyclic triterpene structure. mdpi.com The initial characterization noted that these were sulfated glycosides, a common feature among triterpene glycosides from the family Cucumariidae, which often contain complex mixtures of mono-, di-, and trisulfated compounds. acs.orgsemanticscholar.org
Methodologies for Compound Isolation
The isolation of a pure chemical compound from a biological source is a critical step that precedes structural analysis. For marine natural products like this compound, this involves initial extraction followed by sophisticated separation techniques.
The initial step in isolating triterpene glycosides from sea cucumber tissues involves solvent extraction. A common method is the use of methanol (B129727) (MeOH) or a combination of solvents like chloroform (B151607) and methanol to create a crude extract from the organism's body wall or whole body. tandfonline.comnih.gov This process is designed to efficiently remove a wide range of organic molecules, including the amphiphilic glycosides, from the bulk biological material. The resulting crude extract is a complex mixture containing numerous compounds, which then requires further purification.
Due to the complexity of the crude extract, which contains multiple, structurally similar glycosides, chromatographic techniques are essential for separation. acs.org Various chromatographic methods are employed to isolate individual compounds like this compound. tandfonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for the purification of triterpene glycosides. phcogj.com The separation is based on the differential partitioning of the compounds between a nonpolar stationary phase and a polar mobile phase.
Ion-Pair Reversed-Phase Chromatography: For highly polar and sulfated glycosides, which are often difficult to separate, this specialized technique can be applied. It involves adding an ion-pairing reagent to the mobile phase to improve the retention and resolution of charged molecules on the reversed-phase column. researchgate.net
Column Chromatography: Often used as an initial purification step, column chromatography with stationary phases like silica (B1680970) gel or Amberlite XAD resins can fractionate the crude extract based on polarity, simplifying the mixture for subsequent HPLC analysis.
The successful isolation of a pure compound is typically confirmed by the sharpness of its peak in an HPLC chromatogram and the consistency of its spectroscopic data.
Advanced Spectroscopic and Chemical Approaches for Structural Determination
Once this compound is isolated in its pure form, its exact molecular structure is determined using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecular formula, the connectivity of atoms, and the three-dimensional arrangement of the molecule.
NMR spectroscopy is arguably the most powerful tool for determining the structure of novel organic compounds. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular puzzle of triterpene glycosides.
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the carbon skeleton. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment, a variation of ¹³C NMR, helps distinguish between CH, CH₂, and CH₃ groups. researchgate.netconicet.gov.ar
2D NMR (COSY, HMQC/HSQC, HMBC): These experiments reveal correlations between different nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish spin systems within the aglycone and individual sugar units. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different fragments of the molecule, such as linking the sugar units together and attaching the entire carbohydrate chain to the aglycone. tandfonline.comresearchgate.net
For this compound, the ¹³C NMR and DEPT spectra of its aglycone part have been noted to be identical to those of Cucumechinoside C, indicating they share the same aglycone structure. researchgate.net
| NMR Experiment | Type | Information Provided |
|---|---|---|
| ¹H NMR | 1D | Provides chemical shift and multiplicity of protons. |
| ¹³C NMR / DEPT | 1D | Reveals the carbon framework and the type of carbon (C, CH, CH₂, CH₃). |
| COSY | 2D | Shows ¹H-¹H correlations, identifying neighboring protons. |
| HMQC / HSQC | 2D | Correlates directly bonded ¹H and ¹³C atoms. |
| HMBC | 2D | Shows long-range ¹H-¹³C correlations, establishing connectivity across the molecule. |
| NOESY | 2D | Identifies protons close in space, helping to determine relative stereochemistry. |
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FABMS), provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. tandfonline.comconicet.gov.ar
Furthermore, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule in a controlled way. The fragmentation pattern provides valuable structural information, particularly for sequencing the carbohydrate chain. By observing the sequential loss of monosaccharide units and sulfate (B86663) groups, researchers can deduce the order and nature of the sugars attached to the aglycone. researchgate.net
Chemical Derivatization and Hydrolysis for Monosaccharide Unit Analysis
Determining the identity and composition of the individual monosaccharides that form the carbohydrate chain of a glycoside like this compound is a critical step in its structural elucidation. mdpi.comludger.com This is accomplished through a multi-step process involving acid hydrolysis to break down the polysaccharide chain, followed by chemical derivatization of the resulting monosaccharides to facilitate their analysis. ludger.comucdavis.edu
Acid Hydrolysis
The first step is the cleavage of the glycosidic bonds linking the sugar units together and to the aglycone. This is typically achieved by acid hydrolysis. cgiar.org The glycoside is heated in the presence of an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which catalyzes the breaking of these bonds. ludger.comcirad.fr Common conditions for this process involve heating the sample with 2M TFA at approximately 100-120°C for one to three hours. ludger.comcirad.fr This procedure releases the constituent monosaccharides as individual molecules. cgiar.org It is crucial to carefully select the hydrolysis conditions to ensure complete cleavage of the glycosidic linkages while minimizing the degradation of the released sugars. ucdavis.edu
Chemical Derivatization and Analysis
Once the monosaccharides are liberated, they are often chemically modified, or derivatized, to enhance their volatility and stability for analysis by gas chromatography (GC). ucdavis.edu For the analysis of sugar units in sea cucumber glycosides, a common method involves converting the hydrolyzed sugars into their corresponding aldononitrile peracetates. mdpi.com
This derivatization process is followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com In this technique, the derivatized sugar mixture is separated on a GC column, and the individual components are then ionized and detected by a mass spectrometer. By comparing the retention times and mass spectra of the unknown sugar derivatives to those of known standards that have undergone the same hydrolysis and derivatization process, the specific monosaccharides present in the original glycoside can be unequivocally identified. mdpi.comucdavis.edu This method also allows for the quantification of the different monosaccharides. cirad.fr
Biological Activities and Cellular Mechanisms of Action of Cucumechinoside F
Antiprotozoal Activities: In Vitro Studies and Associated Cellular Targets
Cucumechinoside F, a sulfated triterpenoid (B12794562) glycoside isolated from the sea cucumber Cucumaria echinata, has demonstrated notable antiprotozoal capabilities. ekb.eg In vitro studies have been crucial in quantifying this activity. Research has shown that this compound exhibits an inhibitory effect against the protozoan parasite Trichomonas foetus. ekb.eg
The mechanism of action for antiprotozoal agents can vary, but for saponins (B1172615) like this compound, it is often linked to their ability to interact with cell membranes. mdpi.comresearchgate.net While specific cellular targets for this compound in protozoa are not fully elucidated, the general mechanism for this class of compounds involves the disruption of the plasma membrane's integrity, leading to cell lysis and death. researchgate.net
A key study highlighted the concentration-dependent efficacy of this compound.
Inhibitory Activity of this compound against Trichomonas foetus ekb.eg
Effective inhibitory concentration: 10 µg/ml
This bioactivity establishes this compound as a compound of interest for further investigation into novel antiparasitic agents. researchgate.netmdpi.com
Antifungal Activities: Mechanistic Insights into Growth Inhibition
Triterpene glycosides isolated from sea cucumbers are well-documented for their broad-spectrum antifungal properties. nih.govmdpi.comjifro.ir Although specific mechanistic studies on this compound are limited, the antifungal action of related sea cucumber saponins provides significant insight into its likely mechanism. researchgate.netnih.gov The primary mode of action is believed to be the disruption of the fungal cell membrane. mdpi.comfrontiersin.org
This process typically involves an interaction with sterols, which are essential components of fungal cell membranes. wikipedia.org In fungi, the primary sterol is ergosterol. Saponins bind to ergosterol, leading to the formation of pores or channels in the membrane. frontiersin.orgjptcp.com This interaction compromises the membrane's structural integrity and permeability, causing leakage of vital intracellular components and ultimately leading to fungal cell death. mdpi.comwikipedia.org
Studies on various sea cucumber saponins have demonstrated significant activity against a range of pathogenic fungi.
| Saponin (B1150181)/Extract Source | Fungal Species Inhibited | Reported MIC Range (µg/mL) | Reference |
| Holothurin B (Actinopyga lecanora) | Trychophyton mentagrophytes, Sporothrix schenckii | 1.56 | nih.gov |
| Scabraside A, Echinoid A, Holothurin A1 (Holothuria scabra) | C. albicans, C. neoformans, A. fumigatus, etc. | 1 - 16 | researchgate.net |
| Glycosides from Hemioedema spectabilis | Cladosporium cucumerinum | - | jifro.ir |
MIC: Minimum Inhibitory Concentration
The consistent and potent antifungal effects observed across this class of compounds strongly suggest that this compound shares this membranotropic mechanism of action, making it a candidate for the development of new antifungal therapies.
Cytotoxic Activities: Cellular and Molecular Mechanisms in Preclinical Models
The cytotoxic potential of sea cucumber saponins against various cancer cell lines is a significant area of research. nih.govnih.gov These compounds exert their effects through a variety of cellular and molecular mechanisms, including direct membrane damage, induction of programmed cell death, and interference with cell proliferation and metastasis. nih.govfrontiersin.org
Membranolytic Effects and Sterol Interactions in Biological Membranes
A fundamental mechanism underlying the cytotoxicity of this compound and related triterpene glycosides is their membranolytic action. mdpi.com These amphiphilic molecules interact with sterols, particularly cholesterol, which is abundant in the plasma membranes of mammalian cells. frontiersin.org
This interaction leads to the formation of complexes that disrupt the lipid bilayer's organization. frontiersin.org The insertion of the saponin-sterol complex into the membrane alters its physicochemical properties, increasing its permeability. mdpi.comnih.gov At sufficient concentrations, this leads to the formation of pores, loss of the membrane's barrier function, and eventual cell lysis, a process often observed as hemolytic activity in red blood cells. nih.govekb.eg This direct damage to the cell membrane is a key contributor to the broad cytotoxic effects of sea cucumber saponins. mdpi.com
Induction of Apoptosis Pathways and Cellular Death Signaling
Beyond direct membrane damage, a more nuanced mechanism of cytotoxicity involves the induction of apoptosis, or programmed cell death. nih.govnih.gov This is a critical pathway for anti-cancer agents, as it eliminates cancer cells in a controlled manner. bioinformation.netwcrj.net Sea cucumber saponins have been shown to trigger apoptosis in numerous cancer cell lines through both extrinsic and intrinsic pathways. nih.gove-fas.org
For example, the related saponin Frondoside A has been found to activate the mitochondrial (intrinsic) pathway, involving the activation of caspase-9 and caspase-3/7 in breast cancer cells. nih.gov Another compound, Philinopside E, induces apoptosis in both tumor cells and the endothelial cells that form tumor blood vessels. nih.gov These saponins can alter the expression of key regulatory proteins, such as the p53 tumor suppressor and members of the Bcl-2 family, to favor cell death. nih.gove-fas.org The ability to trigger these cellular death signaling cascades is a hallmark of the anti-cancer potential of this class of marine compounds. nih.govsrce.hr
Cell Cycle Modulation and Arrest Mechanisms
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. nih.govnih.gov Many anti-cancer agents function by interfering with this cycle, causing cell cycle arrest and preventing cell division. frontiersin.org Triterpene glycosides from sea cucumbers have demonstrated the ability to modulate the cell cycle in various cancer cells. frontiersin.orgnih.gov
Studies on saponins from Holothuria leucospilota showed they could induce cell cycle arrest at the S-phase in gastric cancer cells, while stichoposide (B1682484) D arrested testicular cancer cells in the sub-G1 and S-phases. e-fas.orgsums.ac.ir Other saponins, like echinoside A and those from Pearsonothuria graeffei, have been shown to cause arrest in the G0/G1 phase. frontiersin.orgsums.ac.ir This arrest prevents the cell from progressing through the necessary stages of DNA replication and mitosis, thereby inhibiting tumor growth. plos.orgexpasy.org This interference with the fundamental machinery of cell division is a key aspect of the cytotoxic profile of these compounds. nih.gov
Impact on Cell Adhesion, Migration, and Invasion Processes
The ability of cancer cells to metastasize—to migrate from the primary tumor and invade other tissues—is a major cause of cancer-related mortality. iastate.edufrontiersin.org Several sea cucumber saponins have shown promising activity in inhibiting these critical processes. mdpi.comsums.ac.irfrontiersin.org
Research has demonstrated that saponins such as Philinopside E and Ds-echinoside A can suppress the migration, adhesion, and tube formation of endothelial cells, which is crucial for angiogenesis (the formation of new blood vessels that feed tumors). nih.govfrontiersin.org Furthermore, these compounds can directly inhibit the migration and invasion of cancer cells. sums.ac.irfrontiersin.org For instance, saponins from H. leucospilota significantly reduced the migratory ability of gastric cancer cells in a scratch assay. sums.ac.ir By disrupting the actin cytoskeleton and interfering with signaling pathways that control cell motility, these compounds can potentially limit the spread of cancer. mdpi.comfrontiersin.org
Modulation of Angiogenesis Pathways
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both health and disease. Its modulation presents a therapeutic strategy for conditions where aberrant blood vessel growth is a key factor. While the direct impact of this compound on specific angiogenesis pathways remains an area with limited dedicated research, the broader class of triterpene glycosides from sea cucumbers has demonstrated anti-angiogenic potential. researchgate.net
Triterpene glycosides are known to exert their biological effects, including cytotoxicity, by interacting with cell membranes. semanticscholar.org This membranolytic action could theoretically contribute to an anti-angiogenic effect by disrupting the integrity of endothelial cells, which are the primary cells involved in forming new blood vessels. The process of angiogenesis involves multiple steps, including endothelial cell proliferation, migration, and tube formation, all of which are dependent on intact cellular structures and signaling.
Key signaling pathways that regulate angiogenesis include the Vascular Endothelial Growth Factor (VEGF) pathway. VEGF and its receptors are central to stimulating the proliferation and migration of endothelial cells. nih.govsigmaaldrich.cn While no specific studies have detailed the interaction of this compound with the VEGF signaling cascade, some databases list "Angiogenesis" as a research area for this compound, suggesting that it may be a subject of investigation for such properties. smolecule.com It is plausible that, like other marine-derived compounds, this compound could interfere with these signaling pathways, but further targeted research is necessary to elucidate the precise mechanisms.
Other Preclinical Biological Effects of this compound and Related Glycosides
Beyond the speculative role in angiogenesis, this compound and its related glycosides have been associated with a range of other preclinical biological activities, primarily antiviral and immunomodulatory effects.
Antiviral Activity
Triterpene glycosides from various sea cucumber species have shown promising antiviral properties. researchgate.netsemanticscholar.org The mechanisms underlying these effects are thought to be multifaceted, potentially involving direct interaction with viral components or interference with the host cell processes necessary for viral replication. For instance, some studies on related compounds have suggested that they can inhibit viral entry into host cells. While specific antiviral studies on this compound are not extensively documented in publicly available literature, bioactive peptides and lectins have been reported from the body wall mucus of Cucumaria echinata, the source of this compound, and these have been associated with antiviral activity. nih.gov This suggests that extracts from this sea cucumber species contain a variety of compounds with potential therapeutic applications against viral infections. Further investigation is required to isolate and evaluate the specific antiviral efficacy of this compound.
Immunomodulatory Activity
The immunomodulatory potential of triterpene glycosides from sea cucumbers is a significant area of research. researchgate.netsemanticscholar.org These compounds have been shown to influence the activity of various immune cells. Immunomodulators can either enhance or suppress the immune response, making them valuable for treating a range of conditions from immune deficiencies to autoimmune diseases. The general mechanism of action for the immunomodulatory effects of triterpene glycosides is not fully understood but is thought to involve interactions with immune cell membranes and modulation of signaling pathways.
While specific data on the immunomodulatory effects of this compound are scarce, studies on glycosides from other Cucumaria species provide some insights. For example, a complex of monosulfated triterpene glycosides from Cucumaria japonica, known as Cumaside, has demonstrated immunomodulatory properties and cytotoxic activity against certain cancer cells. nih.gov Given the structural similarities among glycosides from the same genus, it is conceivable that this compound may also possess immunomodulatory capabilities. However, dedicated preclinical studies are essential to confirm and characterize these effects.
Structure Activity Relationship Sar Studies of Cucumechinoside F and Its Analogues
Impact of Sulfate (B86663) Groups on Biological Activity and Specificity
The presence, position, and number of sulfate groups on the oligosaccharide chain of triterpene glycosides are critical determinants of their biological activity.
Research indicates that the presence of sulfate groups is often essential for the antifungal activity of these glycosides. epdf.pub The complete removal of sulfate groups can lead to a loss of activity; for instance, certain desulfated derivatives of related glycosides are found to be inactive against microorganisms. epdf.pub However, the relationship is not linear, and the specific location of the sulfate moiety significantly modulates the compound's efficacy.
In the case of tetrasaccharide derivatives, a sulfate group at the C-4 position of the first xylose unit does not appear to influence antifungal activity. epdf.pub Conversely, sulfation at other positions can markedly decrease bioactivity. For example, the biological activity of native glycosides is significantly reduced when sulfate groups are attached to C-6 of a glucose or 3-O-methylglucose unit, or to C-2 of the third monosaccharide residue (a xylose unit). epdf.pub
Table 1: Effect of Sulfation on the Biological Activity of Holostane Glycosides This table provides an interactive summary of how sulfation patterns affect the bioactivity of Cucumechinoside F and related compounds. Use the filters to explore the data.
Role of Oligosaccharide Chain Structure and Composition
The oligosaccharide (or glycone) portion of this compound is fundamental to its biological function. The carbohydrate chain is not merely a passive, water-solubilizing attachment but an active participant in the molecule's interaction with cellular targets. epdf.pub
The very presence of the carbohydrate chain is a prerequisite for the antifungal action of these glycosides, as the isolated aglycone (the non-sugar core) is typically inactive. epdf.pub Both the length (quantitative composition) and the specific sequence of sugar units (qualitative composition) significantly influence the resulting bioactivity. epdf.pub The number of monosaccharide units in the sugar chain is known to affect cytotoxicity against tumor cells, as well as the selective toxicity between cancerous and normal cells. mdpi.com
Table 2: Impact of Oligosaccharide Chain Composition on Bioactivity This table illustrates the relationship between the sugar chain composition of holostane glycosides and their observed biological effects. Use the filters to sort by different structural features.
Comparative Analysis with Other Holostane Triterpene Glycosides for SAR Derivation
By comparing the structure and activity of this compound with other holostane glycosides, a clearer picture of the structure-activity relationships emerges. These comparisons reveal consistent patterns that underscore the importance of each molecular component.
A primary observation is that the entire glycoside structure is necessary for potent bioactivity. Isolated aglycones from Cucumaria echinata are inactive, as are some desulfated versions of the parent glycosides. epdf.pub This establishes the synergistic requirement of both the triterpenoid (B12794562) core and the sulfated sugar chain.
The pattern of sulfation is a key variable. While this compound, a disulfated glycoside, shows antifungal and cytotoxic activities, increasing the degree of sulfation does not necessarily enhance activity. oup.comepdf.pubresearchgate.net As seen with hemoiedemosides, a trisulfated analogue can be less active than a disulfated one, indicating an optimal level of sulfation exists. frdc.com.au The position of the sulfate is also critical; sulfation at C-6 of glucose or 3-O-methylglucose residues tends to reduce activity, whereas sulfation at C-4 of the initial xylose has little effect. epdf.pub
The composition of the oligosaccharide chain further refines the activity. Most bioactive holostane glycosides possess chains of two to six sugar units. nih.govsemanticscholar.org The specific sequence and identity of these sugars are vital. For instance, the general structure for many cytotoxic glycosides includes a xylose unit attached to the aglycone, followed by other sugars such as quinovose and terminal 3-O-methylated monosaccharides. nih.govsemanticscholar.org Deviations from the optimal chain length or composition can lead to a significant reduction or complete loss of cytotoxicity. mdpi.com
Finally, the aglycone structure provides the cytotoxic foundation. The holostane skeleton with its γ(18,20)-lactone and key features like the 9(11)-ene and 12α-hydroxy groups is a common characteristic among many cytotoxic triterpene glycosides from sea cucumbers. semanticscholar.org this compound shares this active aglycone profile, and its specific bioactivity is then modulated by the unique arrangement of its sulfated tetrasaccharide chain.
Table 3: Comparative SAR of this compound and Other Holostane Glycosides This interactive table compares the structural features and resulting bioactivities of various holostane triterpene glycosides. Use the filters to analyze the relationships.
Future Perspectives and Advanced Research Directions
Exploration of Novel Biological Targets and Signaling Pathways Beyond Membrane Interaction
The primary mechanism of action for many saponins (B1172615) is attributed to their interaction with cell membranes. However, the complex structure of Cucumechinoside F suggests the possibility of more specific intracellular targets and modulation of signaling pathways. Future research should aim to identify these non-membrane-associated targets to fully elucidate its bioactivity. Investigating the influence of this compound on key signaling cascades involved in inflammation, cell proliferation, and apoptosis could reveal novel therapeutic applications. For instance, studies on other phenolic compounds have demonstrated their ability to modulate a wide range of inflammation-associated signaling pathways, including NF-κB, MAPKs, and PI3K/Akt. nih.gov Exploring whether this compound engages with these or other pathways, such as the Nrf2 antioxidant response system, could provide significant insights. mdpi.com
Application of Advanced Methodologies for Comprehensive Mechanism of Action Elucidation
To unravel the intricate mechanisms of action of this compound, the application of advanced analytical and computational techniques is paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the detailed structural characterization of this compound and its potential metabolites. nih.govnih.gov These techniques can also be employed to study its interactions with biological macromolecules, providing direct evidence of target engagement.
Furthermore, computational modeling and molecular docking studies can predict potential binding sites on protein targets, helping to prioritize experimental validation. nih.gov The integration of "omics" technologies, such as proteomics and metabolomics, will enable a systems-level understanding of the cellular response to this compound, identifying global changes in protein expression and metabolic fluxes. cuanschutz.edu
Chemoenzymatic Synthesis and Biotransformation of Analogues for SAR Optimization
The native structure of this compound provides a scaffold for the generation of novel analogues with potentially enhanced or more specific biological activities. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for the targeted modification of the this compound molecule. nih.gov This approach can be used to alter the glycosylation pattern or modify the triterpenoid (B12794562) backbone, generating a library of related compounds.
Subsequent structure-activity relationship (SAR) studies on these analogues will be crucial for identifying the key structural features responsible for its biological effects. Biotransformation, using microbial or isolated enzyme systems, can also be explored as a green chemistry approach to generate novel derivatives of this compound.
Biotechnological Production of this compound and Related Compounds for Scalable Research
The reliance on natural sources for the extraction of this compound can be a limiting factor for large-scale research and potential therapeutic development due to low yields and environmental concerns. nih.gov Biotechnological production in microbial or plant-based systems presents a sustainable and scalable alternative. biosynsis.com Metabolic engineering strategies can be employed to introduce and optimize the biosynthetic pathway of this compound in heterologous hosts like yeast (Saccharomyces cerevisiae) or plants (Nicotiana benthamiana). nih.govresearchgate.net
This involves the identification and transfer of the necessary genes from the source sea cucumber species. frontiersin.org Recent breakthroughs in the heterologous production of other complex triterpenoid saponins have demonstrated the feasibility of this approach, paving the way for the sustainable supply of this compound for extensive preclinical and clinical investigations. nih.govnih.gov
| Organism | Compound Class | Key Research Finding |
| Quillaja saponaria | Triterpene glycosides (saponins) | Successful heterologous production in Saccharomyces cerevisiae and Nicotiana benthamiana. nih.gov |
| Various Plants | Triterpenoid saponins | In vitro cultures and elicitation can significantly increase saponin (B1150181) production. nih.gov |
| Various Plants | Triterpenoid saponins | Metabolic engineering in yeast and plants offers a platform for scalable production. researchgate.netfrontiersin.org |
Ecological Role and Chemical Defense Mechanisms of this compound in Marine Ecosystems
In their natural habitat, sea cucumbers utilize a variety of secondary metabolites, including saponins, for chemical defense against predators and pathogens. nih.govvliz.be this compound likely plays a significant role in the survival of its producing organism. acs.orgnih.gov Research focused on the ecological functions of this compound can provide valuable insights into its biological activities.
Investigating its feeding deterrent properties against potential predators can confirm its defensive role. nih.gov Furthermore, exploring the allelopathic effects of this compound on competing organisms within the marine ecosystem could reveal novel bioactivities, such as antifouling or antimicrobial properties. researchgate.netresearchgate.netnih.gov Understanding the ecological significance of this compound will not only contribute to marine chemical ecology but may also inspire the development of new environmentally friendly technologies.
| Compound Class | Ecological Role | Organism |
| Saponins | Chemical defense against predation. nih.govvliz.be | Sea cucumbers |
| Saponins | Potential allelopathic effects. researchgate.netresearchgate.net | Marine organisms |
| Triterpene glycosides | Kairomones to attract symbionts. mdpi.com | Sea cucumbers |
Q & A
Q. Q1: What standardized protocols are recommended for isolating and characterizing Cucumechinoside F from natural sources?
Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Characterization relies on spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via 1D/2D NMR (e.g., H, C, HSQC, HMBC) .
- Mass Spectrometry (MS) : Confirm molecular weight using HR-ESI-MS.
- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.
Example workflow:
Extract plant material with 70% ethanol.
Fractionate via silica gel CC using gradient elution (hexane:ethyl acetate → methanol).
Purify target compound with preparative HPLC (C18 column, acetonitrile:H₂O).
Validate purity via TLC/HPLC-DAD (≥95% purity threshold).
Q. Q2: How can researchers validate the structural identity of this compound when reference standards are unavailable?
Methodological Answer : Use comparative spectral databases (e.g., Reaxys, SciFinder) and computational tools:
- DP4+ probability analysis : Compare experimental vs. calculated NMR shifts of proposed structures .
- Density Functional Theory (DFT) : Predict C NMR chemical shifts to verify stereochemical assignments.
- Circular Dichroism (CD) : Confirm glycosidic linkage configurations via Cotton effects.
Advanced Research Questions
Q. Q3: What experimental designs are optimal for elucidating this compound’s mechanism of action in cancer cell lines?
Methodological Answer : Adopt a multi-omics approach:
In vitro assays :
- Measure IC₅₀ values via MTT/WST-1 assays across cell lines (e.g., HeLa, MCF-7).
- Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
Pathway analysis :
- Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., PI3K/AKT, MAPK).
- Validate targets via siRNA knockdown or CRISPR-Cas8.
In vivo models :
- Use xenograft mice to evaluate tumor suppression efficacy. Monitor toxicity via histopathology .
Q. Q4: How should researchers address contradictory bioactivity data for this compound across studies?
Methodological Answer : Apply systematic contradiction analysis:
- Meta-analysis : Aggregate data from peer-reviewed studies (PRISMA guidelines) to identify confounding variables (e.g., solvent used, cell passage number).
- Quality Control (QC) : Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled extraction protocols).
- Dose-response validation : Test compound stability (e.g., HPLC post-incubation) to rule out degradation artifacts .
Q. Q5: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer : Use semi-synthetic modification:
Glycosylation : Employ Schmidt’s trichloroacetimidate method to modify sugar moieties.
Acylation : Introduce ester groups at hydroxyl positions to enhance lipophilicity.
SAR workflow :
- Screen derivatives via high-throughput assays.
- Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., Bcl-2, COX-2).
- Validate top candidates in zebrafish toxicity models .
Methodological and Reporting Standards
Q. Table 1: Recommended Analytical Techniques for this compound Research
Q. Q6: How to design a robust pharmacokinetic study for this compound in preclinical models?
Methodological Answer : Follow FDA guidelines for preclinical PK:
Administration : Oral (po) and intravenous (iv) dosing in rodents.
Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
Analytical method : UPLC-MS/MS with lower limit of quantification (LLOQ) ≤1 ng/mL.
Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F).
Tissue distribution : Use radiolabeled C-Cucumechinoside F for whole-body autoradiography .
Data Interpretation and Peer Review
Q. Q7: How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer : Investigate potential causes:
Bioavailability : Assess solubility (shake-flask method) and permeability (Caco-2 assay).
Metabolism : Perform liver microsome assays to identify phase I/II metabolites.
Protein binding : Use equilibrium dialysis to measure free fraction in plasma.
Formulation : Optimize with nanocarriers (e.g., liposomes) to enhance delivery .
Q. Q8: What criteria should reviewers prioritize when evaluating this compound research manuscripts?
Methodological Answer : Reviewers should assess:
- Reproducibility : Detailed experimental protocols (solvents, instruments, software versions).
- Statistical rigor : Appropriate ANOVA/post-hoc tests, power analysis for sample size.
- Data transparency : Raw spectra, crystal structure CIF files, and negative results in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
